molecular formula C6H11NO B3060558 n-Methylpent-4-enamide CAS No. 52565-61-4

n-Methylpent-4-enamide

Cat. No. B3060558
CAS RN: 52565-61-4
M. Wt: 113.16 g/mol
InChI Key: WMSBZEVWAHDCGZ-UHFFFAOYSA-N
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Description

N-Methylpent-4-enamide is a chemical compound with the CAS Number: 52565-61-4 . It has a molecular weight of 113.16 and its IUPAC name is N-methyl-4-pentenamide .


Synthesis Analysis

The synthesis of n-Methylpent-4-enamide can be achieved through various methods. One such method involves a phosphine-mediated reductive acylation of oximes . Another method involves the use of a chiral nickel/bisoxazoline catalyst combined with diethoxymethylsilane (DEMS) and KF in a DMAc/tBuOH mixed solvent . This method is characterized by its simple setup and broad substrate scope .


Molecular Structure Analysis

The molecular structure of n-Methylpent-4-enamide is represented by the linear formula C6H11NO . The InChI code for the compound is 1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8) .


Chemical Reactions Analysis

N-Methylpent-4-enamide can undergo various chemical reactions. For instance, it can undergo a catalytic asymmetric reductive hydroalkylation when a chiral nickel/bisoxazoline catalyst is combined with diethoxymethylsilane (DEMS) and KF . This reaction is characterized by its simple setup and broad substrate scope .


Physical And Chemical Properties Analysis

N-Methylpent-4-enamide has a molecular weight of 113.16 .

Scientific Research Applications

Isomerization of N-Allyl Amides

Research by Trost, Cregg, & Quach (2017) focuses on the isomerization of N-allyl amides to form Z-di-, tri-, and tetrasubstituted enamides with exceptional geometric selectivity. This method is valuable for the synthesis of cis vicinal amino alcohols and tetrasubstituted α-borylamido complexes, indicating its potential in asymmetric incorporation of nitrogen functionality and organic synthesis.

Biomimetic Cyclization

Sen & Roach (1996) investigated enamide 4 as a polyene precursor in biomimetic cyclizations, leading to the construction of larger azapolycycles such as azasteroids (Sen & Roach, 1996). This study reveals enamides' potential in forming complex molecular structures.

Synthesis of Hancock Alkaloids

Davies et al. (2018) demonstrated the asymmetric syntheses of Hancock alkaloids using enamide intermediates (Davies et al., 2018). Their approach involved the conjugate addition of lithium N-benzyl-N-(α-methyl-p-methoxybenzyl)amide to 5-(o-bromophenyl)-N-methoxy-N-methylpent-2-enamide, showcasing enamides' utility in complex molecule synthesis.

Antibacterial Activity of Enaminone Complexes

Mahmud et al. (2010) synthesized and characterized enaminone complexes with significant antibacterial action against Escherichia coli and Staphylococcus aureus (Mahmud et al., 2010). This study highlights the potential of enamides in medicinal chemistry and antibacterial applications.

Acid-Base Properties in Catalysis

Cutrufello et al. (2002) explored the acid-base properties of oxide systems in catalysis, using enamides in the transformation of 4-methylpentan-2-ol (Cutrufello et al., 2002). This research is significant for understanding catalytic behaviors in organic synthesis and material science.

Future Directions

The future directions of n-Methylpent-4-enamide research could involve the design and synthesis of novel 4,5,5-trifluoropent-4-enamide derivatives, as these have shown promising nematicidal activities both in vitro and in vivo . Further investigation of compounds with high activity in sand for their in vivo activities in matrix could also be a potential future direction .

properties

IUPAC Name

N-methylpent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h3H,1,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSBZEVWAHDCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60498489
Record name N-Methylpent-4-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n-Methylpent-4-enamide

CAS RN

52565-61-4
Record name N-Methylpent-4-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60498489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
S Lin, F Huang, S Yang, S Huang… - … on Advances in Energy …, 2015 - atlantis-press.com
A synthetic design of Entecavir was described, and the intermediate,(S)-N-methoxy-3-((4-methoxybenzyl) oxy)-N-methylpent-4-enamide, was synthesized using acrylaldehyde as the …
Number of citations: 2 www.atlantis-press.com
AS Pereira, JW Martin - Rapid Communications in Mass …, 2015 - Wiley Online Library
… The amide model compounds (pent-4-enanide, pent-2-enamide, (2E)-hex-2-enamide, N-methylpent-2-enamide and N-methylpent-4-enamide) were prepared by treating a 1 mL …
AK Ghosh, S Yashchuk, A Mizuno… - …, 2015 - Wiley Online Library
… (R)-3-((R)-1,2-bis(Benzyloxy)ethyl)-2,2-difluoro-N-methoxy-N-methylpent-4-enamide (9a) and (S)-3-((R)-1,2-bis(benzyloxy)ethyl)-2,2-difluoro-N-methoxy-N-methylpent-4-enamide (9 b): …
DM Shendage, R Fröhlich, K Bergander, G Haufe - 2005 - Wiley Online Library
Asymmetric alkylation of (S)‐Boc‐BMI (1a, BMI = 2‐tert‐butyl‐3‐methylimidazolidin‐4‐one) and its α‐methyl derivative 1b with 2‐fluoroallyl tosylate, subsequent mild acidic deprotection …
P Dübon, M Schelwies… - Chemistry–A European …, 2008 - Wiley Online Library
… (+)-(3S)-3-({[tert-Butyl(diphenyl)silyl]oxy}methyl)-N-methoxy-N-methylpent-4-enamide (5 d): A solution of amides 3 d and 4 d (2.17 g, 4.62 mmol), obtained by iridium-catalyzed allylic …
SN Momm, C Seifried, R Brückner - ChemistrySelect, 2023 - Wiley Online Library
… After stirring for 40 min at this temperature a solution of N-methoxy-N-methylpent-4-enamide (5; 401 mg, 2.80 mol, 1.4 eq.) in THF (2.5 mL) was added dropwise. The reaction mixture …
E Reyes, N Ruiz, JL Vicario, D Badia, L Carrillo - Synthesis, 2011 - thieme-connect.com
We have carried out the stereoselective synthesis of (-)-β-conhydrine and (+)-α-conhydrine, two bioactive α-hydroxyalkyl-substituted piperidines, using the commercially available and …
Number of citations: 11 www.thieme-connect.com
RM Ward, JM Schomaker - The Journal of organic chemistry, 2021 - ACS Publications
Radical-mediated trifunctionalizations of allenes are virtually unknown, in contrast to well-studied radical difunctionalizations of alkenes and alkynes. In this article, we describe a light-…
Number of citations: 6 pubs.acs.org
LN Aldrich - 2012 - search.proquest.com
I would like to take a moment to acknowledge the individuals whose guidance and support have enabled me to complete the work within this dissertation and also those who have …
Number of citations: 2 search.proquest.com
JP Ebran, P Jubault, X Pannecoucke, JC Quirion - Tetrahedron: Asymmetry, 2003 - Elsevier
Chiral α-amidophosphine boranes 7a–b can be diastereoselectively alkylated, using a phenylglycinol derivative as a chiral inducer, to furnish α-substituted α-amidophosphine boranes …
Number of citations: 10 www.sciencedirect.com

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